2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid
Overview
Description
2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H11NO2S2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery and Pharmacology :
- Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, similar in structure, have potential in drug discovery, exploring new chemical spaces around targeted targets (Durcik et al., 2020).
- Benzothiazole derivatives, like the 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid, have shown promising anticancer, antibacterial, and antifungal properties in various studies (Jaber et al., 2021), (Cabrera-Pérez et al., 2016), (Nofal et al., 2014).
Material Science and Chemistry :
- Benzothiazole derivatives have been studied for their corrosion inhibition properties, which is significant in materials science, particularly in protecting metals like steel in harsh environments (Yadav et al., 2015).
- In dye-sensitized solar cells, electron-acceptors similar in structure to this compound play a critical role in enhancing power conversion efficiency and stability (Yang et al., 2016).
Analytical Chemistry :
- Derivatives of benzo[d]thiazol are used as reagents in spectrophotometric determinations, highlighting their application in analytical chemistry for detecting specific metal ions (Wada et al., 1982).
Mechanism of Action
Target of Action
The primary target of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding to its catalytic and second aryl binding site . This binding inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and glucose tolerance .
Pharmacokinetics
The compound’s in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also shows good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c17-14(18)11-6-2-1-5-10(11)9-19-15-16-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLKRZCJZALYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363644 | |
Record name | 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100961-61-3 | |
Record name | 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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